molecular formula C15H14N2O4 B4237898 N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide

N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide

Cat. No. B4237898
M. Wt: 286.28 g/mol
InChI Key: VOHMTADIVJVKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide, also known as AFA, is a chemical compound that has been widely studied for its potential applications in scientific research. AFA is a diamide derivative that has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. In

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide is not fully understood. However, it is believed to act through multiple pathways. One of the main pathways is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to have antioxidant properties. N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide in lab experiments include its well-defined chemical structure and its ability to inhibit multiple pathways involved in inflammation and cancer. However, there are also limitations to using N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide. For example, it can be difficult to obtain in large quantities, and its solubility can be a challenge in some experimental systems.

Future Directions

There are many potential future directions for research on N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide. One area of research could be the development of new drug formulations that improve the solubility and bioavailability of N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide. Another area of research could be the identification of new molecular targets for N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide, which could lead to the development of new therapies for a variety of diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide and its potential for use in clinical settings.

Scientific Research Applications

N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its anti-inflammatory properties. N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has been the anti-cancer properties of N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide. Studies have shown that N-(3-acetylphenyl)-N'-(2-furylmethyl)ethanediamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models. This makes it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N'-(3-acetylphenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10(18)11-4-2-5-12(8-11)17-15(20)14(19)16-9-13-6-3-7-21-13/h2-8H,9H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHMTADIVJVKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.